Balsalazide disodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Balsalazide disodium salt hydrate is a compound used primarily in the treatment of inflammatory bowel diseases, such as ulcerative colitis. It is an aminosalicylate that delivers mesalazine (5-aminosalicylic acid) to the large intestine, where it exerts its therapeutic effects . The chemical name for this compound is 5-[4-(2-carboxyethylcarbamoyl)phenylazo]salicylic acid disodium salt hydrate .
Preparation Methods
The synthesis of balsalazide disodium salt hydrate involves several key steps:
Acylation Reaction: This step involves the acylation of 4-aminobenzoic acid with β-alanine to form N-(4-aminobenzoyl)-β-alanine.
Catalytic Hydrogenation: The intermediate product undergoes catalytic hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) to form N-(4-aminobenzoyl)-β-alanine.
Diazotization Reaction: The final step involves the diazotization of N-(4-aminobenzoyl)-β-alanine followed by coupling with 5-aminosalicylic acid to form balsalazide.
Industrial production methods typically involve the same synthetic routes but are optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Balsalazide disodium salt hydrate undergoes several types of chemical reactions:
Azoreduction: In the colon, bacterial azoreductases cleave the azo bond in balsalazide, releasing mesalazine and 4-aminobenzoyl-β-alanine.
Oxidation and Reduction: Balsalazide has antioxidative properties and can scavenge hypochlorite radicals.
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include sodium nitrite for diazotization and palladium on carbon for catalytic hydrogenation . The major products formed from these reactions are mesalazine and 4-aminobenzoyl-β-alanine .
Scientific Research Applications
Balsalazide disodium salt hydrate has a wide range of scientific research applications:
Mechanism of Action
Balsalazide disodium salt hydrate is a prodrug that is enzymatically cleaved in the colon to release mesalazine (5-aminosalicylic acid) and 4-aminobenzoyl-β-alanine . Mesalazine exerts its effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes . It also scavenges free radicals and inhibits lipid peroxidation, reducing oxidative stress in the colon .
Comparison with Similar Compounds
Balsalazide disodium salt hydrate is similar to other aminosalicylates such as sulfasalazine and olsalazine . it has several unique features:
Targeted Delivery: Balsalazide delivers mesalazine directly to the colon, where it is needed most, reducing systemic side effects.
Higher Efficacy: Studies have shown that balsalazide is more effective in inducing remission in patients with ulcerative colitis compared to other aminosalicylates.
Similar compounds include:
Properties
Molecular Formula |
C17H15N3Na2O7 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;hydrate |
InChI |
InChI=1S/C17H15N3O6.2Na.H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;1H2/q;2*+1;/p-2 |
InChI Key |
ZZZXQZHSFPVNCR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.